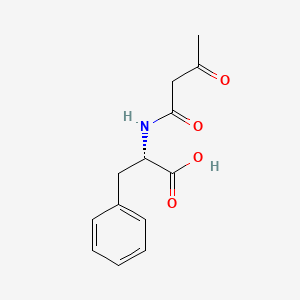
N-(3-Oxobutanoyl)-L-phenylalanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Oxobutanoyl)-L-phenylalanine is an organic compound that belongs to the family of N-acyl amino acids This compound features a phenylalanine residue linked to a 3-oxobutanoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Oxobutanoyl)-L-phenylalanine typically involves the acylation of L-phenylalanine with 3-oxobutanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(3-Oxobutanoyl)-L-phenylalanine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The phenylalanine residue can undergo substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like acyl chlorides or anhydrides in the presence of a base.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various N-acyl derivatives.
Scientific Research Applications
N-(3-Oxobutanoyl)-L-phenylalanine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(3-Oxobutanoyl)-L-phenylalanine involves its interaction with specific enzymes and receptors in biological systems. The compound can act as a substrate for enzymes involved in amino acid metabolism, influencing various biochemical pathways. Its molecular targets include enzymes like aminoacyl-tRNA synthetases and transaminases, which play crucial roles in protein synthesis and amino acid metabolism.
Comparison with Similar Compounds
Similar Compounds
N-(3-Oxobutanoyl)-L-homoserine lactone: A related compound involved in quorum sensing in bacteria.
N-(3-Oxobutanoyl)-L-tyrosine: Another N-acyl amino acid with a similar structure but different biological activity.
Uniqueness
N-(3-Oxobutanoyl)-L-phenylalanine is unique due to its specific structure, which combines the properties of phenylalanine and the 3-oxobutanoyl group. This combination imparts distinct chemical reactivity and biological activity, making it valuable for various research and industrial applications.
Properties
CAS No. |
17667-55-9 |
|---|---|
Molecular Formula |
C13H15NO4 |
Molecular Weight |
249.26 g/mol |
IUPAC Name |
(2S)-2-(3-oxobutanoylamino)-3-phenylpropanoic acid |
InChI |
InChI=1S/C13H15NO4/c1-9(15)7-12(16)14-11(13(17)18)8-10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3,(H,14,16)(H,17,18)/t11-/m0/s1 |
InChI Key |
JNJOVFOMTWYMGA-NSHDSACASA-N |
Isomeric SMILES |
CC(=O)CC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O |
Canonical SMILES |
CC(=O)CC(=O)NC(CC1=CC=CC=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


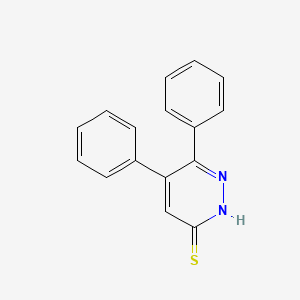
![2-[(4-Ethoxyphenyl)methylsulfanyl]ethanamine;hydrochloride](/img/structure/B14709014.png)
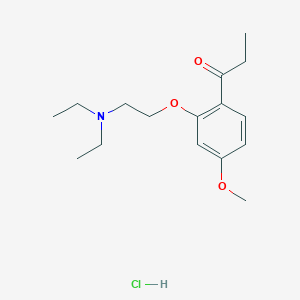
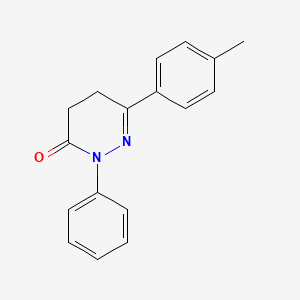
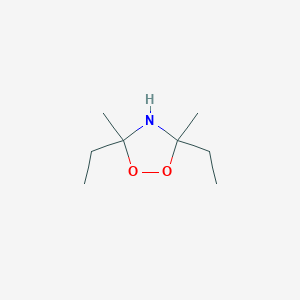
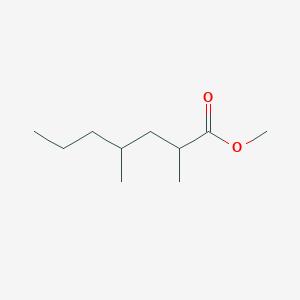

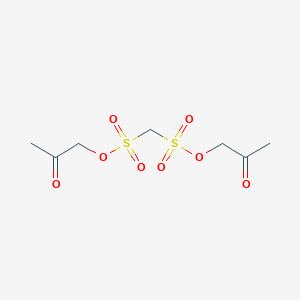
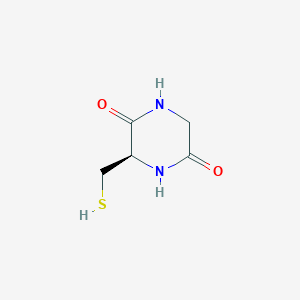
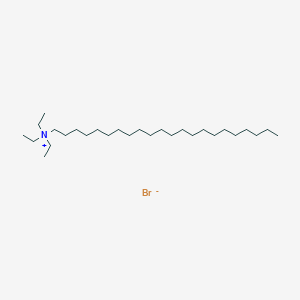
![Bicyclo[3.2.1]octa-3,6-diene-2-carboxylic acid](/img/structure/B14709070.png)

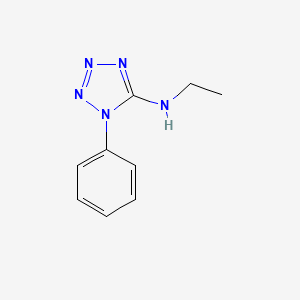
![4-[[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]methylcarbamoylamino]-2-methylbenzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14709080.png)
